tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a sulfamoyl group
Properties
Molecular Formula |
C14H26N2O5S |
|---|---|
Molecular Weight |
334.43 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(oxan-4-ylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)16-7-4-12(10-16)22(18,19)15-11-5-8-20-9-6-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
VXFUJYNKDGWJFJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC2CCOCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and sulfamoyl groups. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of sulfamoyl-containing compounds with biological targets
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds to tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate include:
tert-Butyl 4-amino-1-piperidinecarboxylate: Another tert-butyl ester with a different ring structure.
tert-Butyl carbamates: Compounds with a tert-butyl group attached to a carbamate moiety.
tert-Butyl esters: A broad class of compounds with a tert-butyl group attached to an ester functional group .
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
